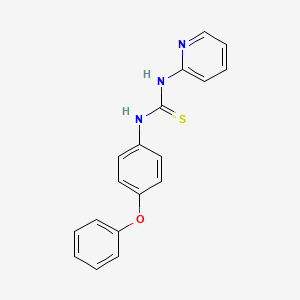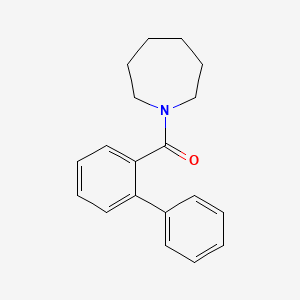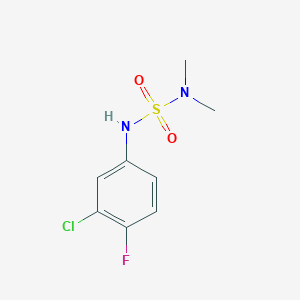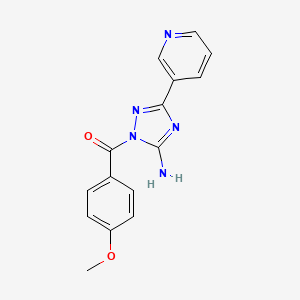
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine, also known as DMMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine acts as a potent inhibitor of monoamine oxidase (MAO), an enzyme that catalyzes the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine can increase the levels of these neurotransmitters in the brain, leading to various physiological effects.
Biochemical and Physiological Effects:
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects, including antidepressant, anxiolytic, and analgesic effects. It has also been shown to have antioxidant and anti-inflammatory properties, which can be useful in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine has several advantages as a research tool, including its high purity and stability, as well as its ability to selectively inhibit MAO. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several potential future directions for research on 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine, including the development of new synthetic methods, the synthesis of new bioactive compounds based on 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine, and the investigation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine and its potential side effects and toxicity.
Conclusion:
In conclusion, 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine is a unique and versatile compound that has been widely used in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine is needed to fully understand its potential as a research tool and therapeutic agent.
合成法
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine can be synthesized using various methods, including the reaction of 2-methoxybenzylamine with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine as a white solid with a high yield and purity. Other methods of synthesis include the reaction of 2-methoxybenzylamine with 2,4-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride.
科学的研究の応用
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand for the synthesis of metal complexes, which can be used as catalysts in organic reactions. 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine has also been used as a starting material for the synthesis of various bioactive compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents.
特性
IUPAC Name |
(2,4-dimethylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-8-9-17(16(2)14-15)20(23)22-12-10-21(11-13-22)18-6-4-5-7-19(18)24-3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMINENVABQTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)

